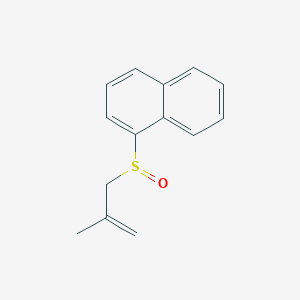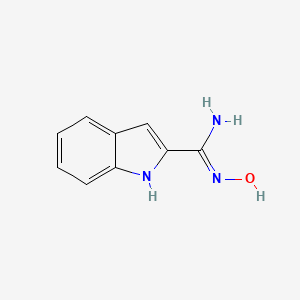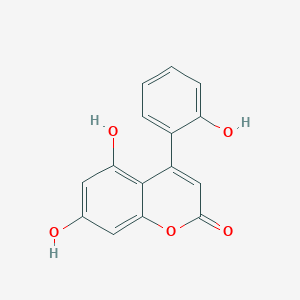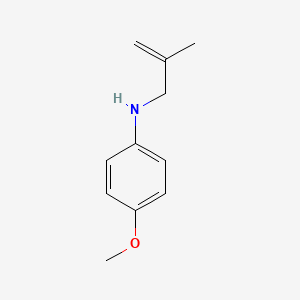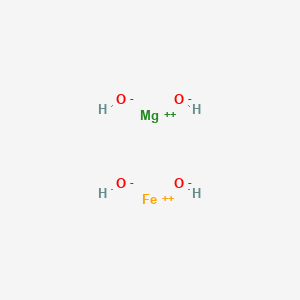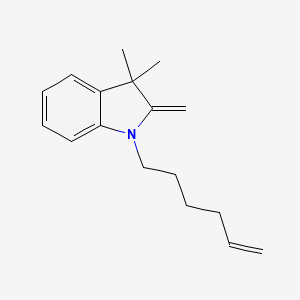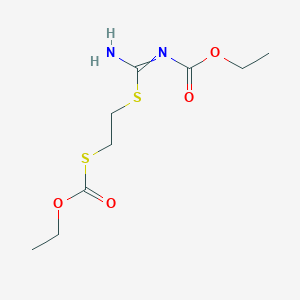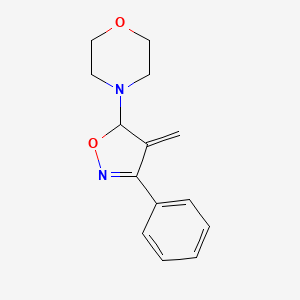
4-(4-Methylidene-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole typically involves cycloaddition reactions. One common method is the reaction of nitrones with 4-methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole, resulting in a mixture of diastereoisomeric cycloadducts . The structure and stereochemical configuration of these spiro derivatives are determined using nuclear magnetic resonance (NMR) and X-ray analysis .
Industrial Production Methods
While specific industrial production methods for 4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Cycloaddition Reactions: Reacts with nitrones to form spiro[isoxazolidine-5,4′-isoxazolines].
Substitution Reactions: Potentially undergoes nucleophilic or electrophilic substitution reactions due to the presence of the methylene and phenyl groups.
Common Reagents and Conditions
Nitrones: Used in cycloaddition reactions to form diastereoisomeric cycloadducts.
Nucleophiles/Electrophiles: Can be used in substitution reactions depending on the desired product.
Major Products Formed
Spiro Derivatives: Formed from cycloaddition reactions with nitrones.
Wissenschaftliche Forschungsanwendungen
4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:
Medicinal Chemistry: Potential use in the development of new therapeutic agents due to its unique structure.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Biological Studies: Investigated for its biological activity and potential as a pharmacophore.
Wirkmechanismus
The mechanism of action of 4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole involves its interaction with molecular targets through its isoxazole ring. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
4-Phenyl-5-(4-piperidyl)-3-isoxazolols: Isoxazole derivatives with various substitutions.
Uniqueness
4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole is unique due to the presence of the methylene and morpholino groups, which impart distinct chemical properties and potential biological activities compared to other isoxazole derivatives.
Eigenschaften
CAS-Nummer |
113934-23-9 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
4-(4-methylidene-3-phenyl-1,2-oxazol-5-yl)morpholine |
InChI |
InChI=1S/C14H16N2O2/c1-11-13(12-5-3-2-4-6-12)15-18-14(11)16-7-9-17-10-8-16/h2-6,14H,1,7-10H2 |
InChI-Schlüssel |
RXOUXQHXICUHBV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(ON=C1C2=CC=CC=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphanium perchlorate](/img/structure/B14287841.png)
![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)
![1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14287865.png)
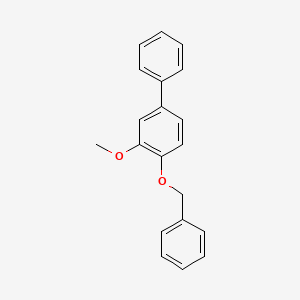
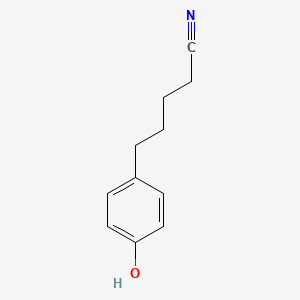
![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)
![3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14287894.png)
